2-Formyl-5-phenylphenol 2-Formyl-5-phenylphenol
Brand Name: Vulcanchem
CAS No.: 35664-67-6
VCID: VC2366066
InChI: InChI=1S/C13H10O2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-9,15H
SMILES: C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
Molecular Formula: C13H10O2
Molecular Weight: 198.22 g/mol

2-Formyl-5-phenylphenol

CAS No.: 35664-67-6

Cat. No.: VC2366066

Molecular Formula: C13H10O2

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

2-Formyl-5-phenylphenol - 35664-67-6

Specification

CAS No. 35664-67-6
Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
IUPAC Name 2-hydroxy-4-phenylbenzaldehyde
Standard InChI InChI=1S/C13H10O2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-9,15H
Standard InChI Key PQPFIHPHEGDBQE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
Canonical SMILES C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O

Introduction

Chemical Structure and Identification

Molecular Structure

2-Formyl-5-phenylphenol consists of two benzene rings connected through a single bond, with a hydroxyl group and an aldehyde group positioned on one of the rings. The compound features a biphenyl core structure where one of the rings bears both a hydroxyl group and an aldehyde group in specific positions, creating a chemically versatile molecule .

Chemical Identifiers

The compound can be identified through various systematic chemical identification systems as outlined in Table 1.

Table 1: Chemical Identifiers of 2-Formyl-5-phenylphenol

Identifier TypeValue
PubChem CID11579299
CAS Registry Number35664-67-6
IUPAC Name2-hydroxy-4-phenylbenzaldehyde
InChIInChI=1S/C13H10O2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-9,15H
InChIKeyPQPFIHPHEGDBQE-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
DSSTox Substance IDDTXSID70468870
Nikkaji NumberJ2.343.003G
WikidataQ82296324

The compound also has several synonyms, including 3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde and MFCD18314600 .

Physical and Chemical Properties

Physical Properties

2-Formyl-5-phenylphenol possesses distinct physical properties that influence its behavior in various chemical environments and reactions. These properties provide valuable insights for researchers and chemists working with this compound.

Table 2: Physical Properties of 2-Formyl-5-phenylphenol

PropertyValueMethod
Molecular Weight198.22 g/molComputed by PubChem 2.2
Exact Mass198.068079557 DaComputed by PubChem 2.2
Monoisotopic Mass198.068079557 DaComputed by PubChem 2.2
Topological Polar Surface Area37.3 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count15Computed by PubChem
Complexity209Computed by Cactvs 3.4.8.18

The relatively low molecular weight and moderate topological polar surface area suggest that the compound may possess reasonable membrane permeability .

Chemical Properties

The chemical properties of 2-Formyl-5-phenylphenol are influenced by its functional groups and structural arrangement, which determine its reactivity patterns.

Table 3: Chemical Properties of 2-Formyl-5-phenylphenol

PropertyValueMethod
XLogP3-AA3.2Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count2Computed by Cactvs 3.4.8.18
Rotatable Bond Count2Computed by Cactvs 3.4.8.18
Formal Charge0Computed by PubChem
Defined Atom Stereocenter Count0Computed by PubChem
Undefined Atom Stereocenter Count0Computed by PubChem
Covalently-Bonded Unit Count1Computed by PubChem

The XLogP3-AA value of 3.2 indicates moderate lipophilicity, suggesting that the compound has a balance between hydrophilic and hydrophobic properties. With one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the hydroxyl oxygen and the carbonyl oxygen of the aldehyde), the molecule can participate in hydrogen bonding interactions, which are important for various chemical reactions and biological interactions .

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry data for 2-Formyl-5-phenylphenol has been recorded using Gas Chromatography-Mass Spectrometry (GC-MS). The spectrum is available in the ACI-53-SMS-6-2f database and provides valuable information for compound identification and structural confirmation .

Infrared Spectroscopy

Vapor phase IR spectra for 2-Formyl-5-phenylphenol have been recorded and are available for reference. These spectral data are valuable for identifying specific functional groups within the molecule, particularly the characteristic absorption bands for the hydroxyl and aldehyde groups .

Infrared spectroscopy is particularly useful for identifying the OH stretching vibration of the phenolic group and the C=O stretching vibration of the aldehyde group, which typically appear at distinctive wavenumbers.

Chemical Reactivity and Functional Group Chemistry

Phenolic Group Reactivity

The phenolic hydroxyl group in 2-Formyl-5-phenylphenol is a key site for chemical reactions. This functional group can participate in various transformations:

  • Esterification reactions with acyl halides or anhydrides

  • Etherification processes through various alkylating agents

  • Sulfonation reactions via sulfonyl fluorides through sulfur-fluoride exchange (SuFEx) chemistry

  • Metal coordination through the oxygen atom

  • Hydrogen-bonding interactions with suitable partners

The phenolic group's acidity allows it to participate in acid-base reactions and form phenolate salts with appropriate bases .

Aldehyde Group Reactivity

The aldehyde group in 2-Formyl-5-phenylphenol represents another reactive center within the molecule that can undergo numerous transformations:

  • Reduction to primary alcohols

  • Oxidation to carboxylic acids

  • Nucleophilic addition reactions with various nucleophiles

  • Condensation reactions (e.g., with amines to form Schiff bases)

  • Aldol reactions with other carbonyl compounds

The presence of both phenolic and aldehydic groups in ortho positions to each other creates potential for intramolecular interactions and specialized reactivity patterns .

Analytical Methods

Chromatographic Analysis

For analysis and purification of 2-Formyl-5-phenylphenol and related compounds, liquid chromatography methods have been described. A typical LCMS method includes:

Table 4: LCMS Method Parameters for Analysis

ParameterSpecification
ColumnXTerra MS C18 Column (3.5 μm 4.6 x 100 mm)
Mobile phase A0.1% formic acid in H₂O
Mobile phase B0.1% formic acid in MeCN
UV detection280 nm
Injection volume10 μL
Ionization sourceAPCI
Flow rate0.5-2.0 mL/min (gradient)

This analytical method provides a means for monitoring reactions involving compounds such as 2-Formyl-5-phenylphenol and assessing their purity .

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is a valuable technique for structural characterization of compounds like 2-Formyl-5-phenylphenol. Typical NMR parameters include:

  • ¹H NMR for proton environments, particularly the characteristic aldehyde proton signal at high chemical shift values

  • ¹³C NMR for carbon environments, including the distinctive carbonyl carbon signal

  • 2D NMR techniques for complete structural elucidation

NMR analysis would typically be performed on a spectrometer such as the Bruker Ascend 400 (400 MHz) .

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